((2-Methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a phenyl ring that is further substituted with an ethynyl group and a methoxy group. Its chemical formula is C₁₂H₁₆OSi, and it features a unique structure that contributes to its reactivity and potential applications in organic synthesis. The compound is notable for its role in facilitating various
The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane typically involves several steps:
((2-Methoxyphenyl)ethynyl)trimethylsilane finds applications primarily in organic synthesis:
Interaction studies involving ((2-Methoxyphenyl)ethynyl)trimethylsilane focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the mechanisms by which this compound undergoes transformations and its potential utility in synthesizing biologically relevant molecules. For example, its ability to participate in palladium-catalyzed reactions suggests that it can effectively interact with transition metals, influencing reaction pathways and selectivity .
Several compounds share structural similarities with ((2-Methoxyphenyl)ethynyl)trimethylsilane. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
1-(Trimethylsilyl)-1-phenylethyne | C₉H₁₂OSi | Contains a phenylethyne structure; used in similar reactions. |
4-(Trimethylsilyl)-1-butyne | C₇H₁₄OSi | Alkyne functionality; useful in cross-coupling reactions. |
3-(Trimethylsilyl)-1-propyne | C₇H₁₄OSi | Similar reactivity; utilized in organic synthesis. |
(Phenylethynyl)trimethylsilane | C₉H₁₂OSi | Lacks the methoxy group but shares similar silylation properties. |
What sets ((2-Methoxyphenyl)ethynyl)trimethylsilane apart from these similar compounds is its specific combination of functional groups (methoxy and ethynyl), which influences its reactivity profile and potential applications in fields such as medicinal chemistry and materials science. The methoxy group enhances solubility and may improve interaction with biological targets compared to other silanes lacking this feature.
((2-Methoxyphenyl)ethynyl)trimethylsilane is a silyl-protected terminal alkyne with the molecular formula C₁₂H₁₆OSi and a molecular weight of 204.34 g/mol. Its IUPAC name is 2-(2-methoxyphenyl)ethynyl-trimethylsilane, and it is also known by synonyms such as 2-[(Trimethylsilyl)ethynyl]anisole and methoxyphenyl(trimethylsilyl)acetylene. The compound’s CAS number is 40230-91-9, and it is classified under the DSSTox Substance ID DTXSID00408709.
Key Identifiers
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 2-(2-methoxyphenyl)ethynyl-trimethylsilane | |
CAS Number | 40230-91-9 | |
Molecular Formula | C₁₂H₁₆OSi | |
Molecular Weight | 204.34 g/mol | |
SMILES | COC1=CC=CC=C1C#C[Si](C)(C)C |
While the exact discovery date of ((2-Methoxyphenyl)ethynyl)trimethylsilane is not explicitly documented in the literature, its synthesis aligns with advancements in silyl-protected alkyne chemistry. Early studies on silyl-protected alkynes, such as trimethylsilylacetylene (synthesized in 1959), laid the groundwork for modern protocols. The compound’s development is tied to the optimization of Sonogashira coupling reactions, which rely on silyl groups to prevent over-coupling and enhance selectivity.
This compound belongs to the class of silylated alkynes, which are widely used as protected acetylene equivalents. Its structure comprises:
The TMS group’s stability under inert conditions and its ease of removal (e.g., with fluoride ions) make it a versatile protecting group in cross-coupling chemistry.
((2-Methoxyphenyl)ethynyl)trimethylsilane is valued for its role in synthesizing π-conjugated systems and heterocyclic compounds. Key applications include:
((2-Methoxyphenyl)ethynyl)triMethylsilane is an organometallic compound with the molecular formula C12H16OSi and a molecular weight of 204.34 g/mol [1] [2]. The compound features a 2-methoxyphenyl group connected to a trimethylsilyl group via an ethynyl (acetylenic) linkage.
The molecular structure consists of three key components:
The compound has a CAS registry number of 40230-91-9 [2] [3]. Its structure is characterized by a planar aromatic ring with the ethynyl group extending from it in a linear fashion, maintaining a 180° bond angle at the triple bond. The trimethylsilyl group adopts a tetrahedral geometry around the silicon atom [4].
Key bond lengths in the optimized molecular structure include:
The molecule possesses an extended π-conjugation system between the aromatic ring and the alkyne unit, contributing to its electronic properties and reactivity.
((2-Methoxyphenyl)ethynyl)triMethylsilane exists as a colorless to light yellow liquid at room temperature [2] [3]. The compound is relatively stable under normal conditions but should be stored in a cool, dark place to prevent degradation [5]. Like many organosilicon compounds, it may be sensitive to moisture and should ideally be handled under inert atmosphere conditions.
Specific melting and boiling point data for ((2-Methoxyphenyl)ethynyl)triMethylsilane are not widely reported in the available literature. However, based on structural analogues and similar trimethylsilylethynyl compounds, some estimates can be made.
For comparison, the related compound ((4-methoxyphenyl)ethynyl)trimethylsilane has been characterized as a liquid at room temperature [5]. Other structurally similar compounds like bis(trimethylsilyl)acetylene have a melting point of 21-24°C and a boiling point of approximately 134.6°C at 760 mmHg [6].
Given the structural similarities but additional aromatic substitution, ((2-Methoxyphenyl)ethynyl)triMethylsilane would likely have:
The solubility profile of ((2-Methoxyphenyl)ethynyl)triMethylsilane is characteristic of organosilicon compounds with aromatic substituents. Based on its molecular structure and the properties of similar compounds, the following solubility behavior can be expected:
The presence of the methoxy group increases polarity slightly compared to non-substituted phenylethynyl compounds, enhancing solubility in more polar organic solvents. The trimethylsilyl group contributes to solubility in non-polar and silicone-based solvents.
The electron distribution in ((2-Methoxyphenyl)ethynyl)triMethylsilane is significantly influenced by the presence of the methoxy group, the triple bond, and the trimethylsilyl moiety. Computational analysis reveals several key features of its electronic structure:
The oxygen atom in the methoxy group bears the highest negative partial charge (-0.4955), making it the most electronegative center in the molecule [8]. This is consistent with oxygen's high electronegativity and its ability to withdraw electron density from adjacent atoms. The carbon atom adjacent to the oxygen carries a significant positive charge (+0.1340), reflecting the polarization of the C-O bond [8].
The silicon atom in the trimethylsilyl group possesses a moderate positive charge (+0.1293), consistent with its electropositive nature compared to carbon [8]. This creates a dipole moment directed primarily from the silicon toward the methoxy-substituted aromatic ring.
The triple bond region shows an interesting charge distribution pattern. The carbon atoms of the acetylenic linkage display alternating partial charges, with the carbon adjacent to the aromatic ring being slightly negative (-0.0703) and the carbon connected to silicon being more negative (-0.1266) [8]. This charge alternation is characteristic of π-conjugated systems.
Overall, the molecule exhibits moderate polarity due to the presence of the methoxy group and the differential electronegativity between silicon and carbon atoms [9].
The orbital structure of ((2-Methoxyphenyl)ethynyl)triMethylsilane features several important bonding characteristics:
The aromatic ring maintains a traditional π-electron system with delocalized electrons across the six carbon atoms, preserving aromaticity according to Hückel's rule [9]. The methoxy group contributes additional electron density to the aromatic system through resonance, particularly affecting the ortho and para positions.
The acetylenic linkage (-C≡C-) consists of one σ-bond and two perpendicular π-bonds, creating a cylindrically symmetric electron distribution around the bond axis [8]. This triple bond is linear with bond angles of approximately 180°, characteristic of sp-hybridized carbon atoms.
The Si-C bond connecting the trimethylsilyl group to the acetylenic carbon is primarily a σ-bond but exhibits some unique characteristics due to silicon's electronic properties [9]. Silicon has vacant d-orbitals that can participate in bonding, allowing for some degree of π-backbonding with the adjacent sp-hybridized carbon. This interaction stabilizes the molecule and influences its reactivity.
The C-O bond in the methoxy group involves sp³-hybridized oxygen, with two lone pairs of electrons that can participate in resonance with the aromatic ring [10]. This resonance effect influences the electron density distribution across the molecule.
The HOMO (Highest Occupied Molecular Orbital) is primarily localized on the π-system of the aromatic ring and the triple bond, while the LUMO (Lowest Unoccupied Molecular Orbital) is more distributed across the entire π-framework [9]. The HOMO-LUMO gap is moderate due to the extended conjugation between the aromatic ring and the alkyne unit.
The infrared (IR) spectrum of ((2-Methoxyphenyl)ethynyl)triMethylsilane exhibits several characteristic absorption bands that correspond to its functional groups:
The C≡C stretching vibration appears as a medium-weak intensity band in the region of 2150-2140 cm⁻¹ [10] [11]. This absorption is characteristic of internal alkynes and is slightly shifted from terminal alkynes due to the presence of the trimethylsilyl group. The relatively low intensity of this band is typical for symmetrically substituted alkynes.
The C-O-C stretching vibration of the methoxy group produces a strong absorption band in the range of 1250-1050 cm⁻¹ [10]. This broad band is characteristic of aryl ethers and is often split into asymmetric and symmetric stretching components.
The Si-C stretching vibration generates a strong absorption band in the region of 850-800 cm⁻¹ [10]. This band is diagnostic for trimethylsilyl groups and helps confirm the presence of the silicon moiety.
Additional significant IR absorptions include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about ((2-Methoxyphenyl)ethynyl)triMethylsilane through characteristic chemical shifts and coupling patterns.
In the ¹H NMR spectrum (typically recorded in CDCl₃), the following key signals are observed:
The ¹³C NMR spectrum reveals the following characteristic signals:
The ²⁹Si NMR, though less commonly reported, would show a signal around -17 to -19 ppm, typical for trimethylsilylethynyl compounds [9].
These NMR signatures provide conclusive evidence for the structure of ((2-Methoxyphenyl)ethynyl)triMethylsilane, confirming the presence and connectivity of all functional groups.
Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of ((2-Methoxyphenyl)ethynyl)triMethylsilane. The compound exhibits characteristic fragmentation patterns that help confirm its structure.
The molecular ion (M⁺) appears at m/z 204, corresponding to the molecular weight of C₁₂H₁₆OSi [1] [12]. This peak typically shows medium intensity in electron impact (EI) mass spectrometry.
A prominent fragmentation involves the loss of a methyl group from the trimethylsilyl moiety, resulting in a fragment at m/z 189 [(M-15)⁺] [12]. This is a common fragmentation pattern for trimethylsilyl compounds and often produces one of the strongest peaks in the spectrum.
Another significant fragmentation pathway involves the cleavage of the Si-C bond, resulting in the loss of the entire trimethylsilyl group (TMS, 73 mass units). This produces a fragment at m/z 131 [(M-73)⁺], corresponding to the 2-methoxyphenylethynyl cation [12].
Additional characteristic fragments include:
High-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion as 204.0970, which matches the calculated value for C₁₂H₁₆OSi [12].
The Sonogashira coupling reaction stands as the most widely employed method for synthesizing ((2-Methoxyphenyl)ethynyl)trimethylsilane, offering excellent yields and mild reaction conditions when properly optimized. This palladium-catalyzed cross-coupling reaction between 2-bromoanisole (or 2-iodoanisole) and trimethylsilylacetylene has been extensively studied and refined over several decades.
Traditional Sonogashira coupling relies on a dual-catalyst system comprising a palladium complex and a copper co-catalyst. The most commonly employed palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], palladium(II) acetate [Pd(OAc)2], and dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]. Each catalyst system exhibits distinct advantages and limitations that must be carefully considered during reaction design.
Pd(PPh3)4 represents the classical choice for Sonogashira coupling, providing excellent yields of 85-95% when employed at loadings of 2-5 mol%. This zero-valent palladium complex readily undergoes oxidative addition with aryl halides, initiating the catalytic cycle. However, the air sensitivity of Pd(PPh3)4 necessitates careful handling and storage under inert atmosphere conditions.
Palladium(II) acetate has emerged as a more practical alternative, particularly for large-scale applications. Pd(OAc)2 can be employed at significantly lower loadings (0.01-2 mol%) and demonstrates remarkable tolerance to aerobic conditions. The in situ reduction of Pd(II) to the active Pd(0) species occurs through interaction with the terminal alkyne, eliminating the need for pre-reduced catalysts.
Recent developments have focused on copper-free Sonogashira protocols to address concerns regarding copper contamination and side reactions. The combination of Pd(CH3CN)2Cl2 with cataCXium A ligand represents a breakthrough in this area, enabling copper-free and amine-free conditions at room temperature with catalyst loadings as low as 0.5 mol%. This system achieves yields of 85-95% while operating in environmentally benign solvents such as 2-methyltetrahydrofuran (2-MeTHF).
Single-atom palladium catalysts supported on nitrogen-doped carbon (Pd/NC) have demonstrated exceptional activity with loadings of 0.25-4 mol%. These catalysts combine the advantages of homogeneous and heterogeneous systems, providing high activity, excellent recyclability, and minimal metal leaching. The atomic dispersion of palladium maximizes catalyst utilization while reducing overall precious metal consumption.
Heterogeneous catalyst systems, such as Pd@Hal-P-Py (palladium immobilized on functionalized halloysite), offer advantages for industrial applications through catalyst recovery and reuse. These systems maintain high catalytic activity while addressing the challenge of catalyst separation from reaction products.
The optimization of reaction conditions represents a critical aspect of successful Sonogashira coupling for ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis. Temperature control plays a pivotal role, with most reactions proceeding efficiently at 60-100°C. Higher temperatures generally increase reaction rates but may lead to catalyst decomposition or undesired side reactions. Recent advances in catalyst design have enabled room-temperature protocols, particularly with advanced palladium complexes and optimized ligand systems.
Solvent selection significantly impacts reaction efficiency and environmental sustainability. Traditional polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and toluene provide excellent solvation for both catalyst and substrates. However, environmental concerns have driven the development of greener alternatives including water-based systems, bio-derived solvents like γ-valerolactone, and 2-MeTHF.
Base selection critically influences reaction success through its role in alkyne deprotonation and halide neutralization. Triethylamine represents the most commonly employed base, serving both as a proton acceptor and reaction medium. Diisopropylethylamine (DIPEA) offers improved selectivity in certain cases, while inorganic bases such as potassium carbonate and cesium carbonate provide environmentally preferable alternatives.
Atmosphere control remains essential for most Sonogashira protocols, with reactions typically conducted under nitrogen or argon to prevent catalyst oxidation. However, recent developments in air-stable catalyst systems have enabled reactions under ambient atmosphere, significantly simplifying experimental procedures.
Reaction time optimization balances conversion efficiency with side reaction minimization. Typical reaction times range from 2-24 hours, with microwave heating enabling significant time reduction while maintaining high yields. Continuous monitoring through analytical techniques such as gas chromatography or thin-layer chromatography enables precise timing optimization.
Several strategies have been developed to maximize yields in ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis through Sonogashira coupling. Substrate purification plays a crucial role, as trace impurities can act as catalyst poisons. Particularly important is the removal of acetylene from commercial trimethylsilylacetylene, as this impurity can lead to homocoupling side reactions.
Additive optimization has proven effective for yield enhancement. The addition of phase-transfer catalysts such as tetrabutylammonium fluoride (TBAF) can facilitate copper-free protocols while simultaneously serving as a base and catalyst activator. Silver additives have been employed to remove halide ions that might otherwise coordinate to and deactivate the palladium catalyst.
Sequential addition protocols optimize catalyst and substrate introduction timing. Adding substrates slowly to a pre-formed catalyst solution minimizes concentration-dependent side reactions while ensuring complete catalyst activation. Temperature ramping, where reactions begin at lower temperatures and gradually increase, can improve selectivity while maintaining high conversion.
Reaction engineering approaches, including flow chemistry and microreactor technology, enable precise control over reaction parameters while facilitating scale-up. Flow systems provide excellent heat and mass transfer, enabling more uniform reaction conditions and potentially higher yields than traditional batch processes.
While Sonogashira coupling remains the preferred method for ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis, several alternative approaches offer complementary advantages for specific applications or when traditional methods prove unsuitable.
Negishi coupling represents a viable alternative for ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis, particularly when high functional group tolerance is required. This reaction couples organozinc reagents with aryl halides under palladium catalysis, offering excellent yields of 70-90% under optimized conditions. The protocol involves initial preparation of 2-methoxyphenylzinc chloride from 2-bromoanisole through lithium-zinc exchange, followed by coupling with trimethylsilylacetylene bromide.
The Negishi coupling demonstrates superior performance with sterically hindered substrates compared to traditional Sonogashira conditions. Catalyst systems based on dialkylbiarylphosphine ligands, particularly those incorporating bulky substituents, enable efficient coupling even with highly congested substrates. Reaction conditions typically employ THF as solvent at temperatures ranging from room temperature to 70°C, with catalyst loadings of 0.25-4 mol%.
Heck-type alkynylation reactions offer an alternative approach through direct coupling of aryl halides with terminal alkynes. Recent developments have enabled palladium-catalyzed regioselective Heck coupling of alkynes with aryl iodides, providing access to substituted allenes and alkynes. While this approach requires careful optimization to control regioselectivity, it offers advantages when Sonogashira conditions prove problematic.
Electrochemical cross-coupling methods provide an environmentally benign alternative by replacing chemical oxidants with electrochemical oxidation. These protocols typically employ simple nickel, cobalt, or palladium catalysts under mild conditions, generating products in yields of 70-90%. The primary advantage lies in the elimination of stoichiometric chemical oxidants, reducing waste generation and improving atom economy.
Carbon-hydrogen (C-H) activation approaches enable direct functionalization of anisole derivatives without requiring pre-functionalized halide precursors. These methods typically employ directing groups to achieve regioselective alkynylation at specific positions on the aromatic ring. Rhodium-catalyzed meta-C-H alkynylation protocols have been developed using pyrimidine-based directing groups, achieving yields of 50-80% under optimized conditions.
Palladium-catalyzed C-H alkynylation methods utilize norbornene-mediated processes to achieve meta-selectivity. These protocols employ modified norbornene derivatives as transient mediators, enabling unprecedented meta-C-H transformations with alkynyl bromides as electrophilic partners. The methodology demonstrates broad substrate scope and excellent regioselectivity, though yields are generally moderate (45-75%).
Electrochemical C-H functionalization represents an emerging approach for direct anisole alkynylation. These protocols employ palladium catalysts under electrochemical oxidation conditions, eliminating chemical oxidants while enabling C-H activation without directing groups. The methodology demonstrates excellent position-selectivity for anisole functionalization through carefully controlled electrochemical conditions.
Iridium-catalyzed C-H alkynylation protocols have been developed using electrochemical assistance to promote reductive elimination. These methods employ terminal alkynes directly with anisole derivatives, achieving good yields (up to 95%) with hydrogen as the only byproduct. The electrochemical approach facilitates the challenging reductive elimination step from iridium(III) complexes, enabling efficient C-C bond formation.
Scandium-catalyzed C-H alkylation methods, while not directly applicable to alkyne introduction, demonstrate the potential for rare-earth metals in aromatic functionalization. These protocols achieve regioselective C-H alkylation of anisoles with olefins under mild conditions, suggesting potential for adaptation to alkyne substrates.
The translation of laboratory-scale ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis to industrial production requires careful consideration of scalability factors, safety concerns, and economic viability. Process intensification strategies must address the unique challenges associated with cross-coupling reactions while maintaining the high yields and selectivity achieved at smaller scales.
Catalyst cost represents a significant economic factor in large-scale synthesis. Single-atom catalysts offer substantial advantages through maximized metal utilization efficiency, reducing overall palladium consumption by factors of 10-100 compared to traditional nanoparticle catalysts. Life cycle assessment studies demonstrate that single-atom heterogeneous catalysts can reduce environmental footprint by up to two orders of magnitude through catalyst reuse.
Heat management becomes critical at larger scales due to the exothermic nature of Sonogashira coupling reactions. Continuous flow reactors provide superior heat transfer compared to batch systems, enabling better temperature control and potentially higher space-time yields. Microreactor technology offers additional advantages through enhanced mass transfer and reduced reaction volumes.
Solvent recovery and recycling strategies significantly impact process economics and environmental performance. Azeotropic solvent systems, such as acetonitrile-water mixtures, enable efficient solvent recovery while providing suitable reaction media. Bio-derived solvents like γ-valerolactone offer renewable alternatives with excellent recyclability.
Safety considerations for large-scale synthesis include proper handling of trimethylsilylacetylene, which requires careful storage and handling procedures. The use of copper-free protocols eliminates concerns regarding copper contamination while reducing the complexity of metal recovery systems.
Quality control and analytical monitoring become increasingly important at production scales. In-line analytical methods enable real-time reaction monitoring and optimization, while automated sampling systems ensure consistent product quality. Process analytical technology integration facilitates rapid response to process variations and optimization opportunities.
The development of environmentally sustainable methods for ((2-Methoxyphenyl)ethynyl)trimethylsilane synthesis has become increasingly important as chemical industries strive to reduce environmental impact and improve resource efficiency. Green chemistry principles guide the development of more sustainable synthetic approaches through waste minimization, renewable resource utilization, and hazard reduction.
Solvent-free synthesis approaches eliminate organic solvent waste while potentially improving reaction efficiency. Mechanochemical methods using ball milling enable solid-state cross-coupling reactions under solvent-free conditions. These protocols typically employ palladium catalysts with organic additives such as 1,5-cyclooctadiene to prevent catalyst aggregation and maintain high activity. Yields in mechanochemical systems are generally moderate (55-75%), but the elimination of solvent waste provides significant environmental benefits.
Bio-derived solvents represent a renewable alternative to petroleum-based organic solvents. γ-Valerolactone, derived from biomass cellulose processing, serves as an effective medium for Sonogashira coupling with yields of 80-95%. 2-Methyltetrahydrofuran, obtained from renewable agricultural waste, provides another sustainable solvent option with excellent performance in copper-free protocols.
Photochemical approaches utilize light as a clean energy source for cross-coupling reactions. Ultraviolet irradiation enables transition-metal-free coupling between aryl alkynes and alkyl iodides in aqueous basic media. These protocols eliminate the need for transition metal catalysts while using water as a green solvent and light as a renewable energy input.
Supported catalyst systems enable catalyst recovery and reuse, reducing precious metal consumption and waste generation. Heterogeneous palladium catalysts immobilized on various supports demonstrate excellent recyclability while maintaining high catalytic activity. Polystyrene-supported base systems work synergistically with supported palladium catalysts to enable both catalyst and base recovery.
Waste minimization strategies focus on reducing E-factor values (mass of waste per mass of product) through improved atom economy and byproduct utilization. Copper-free protocols eliminate copper waste while reducing downstream purification requirements. Decarboxylative coupling methods utilize readily available carboxylic acids as coupling partners, generating only carbon dioxide as a byproduct.
Energy efficiency improvements through room-temperature protocols and microwave heating reduce overall energy consumption. Advanced catalyst systems enable room-temperature reactions that traditionally required elevated temperatures, significantly reducing energy requirements. Microwave heating provides rapid, efficient heating with precise temperature control, enabling shorter reaction times and improved energy efficiency.